An In-depth Guide to the Fluorogenic Mechanism of Ac-IETD-AMC
An In-depth Guide to the Fluorogenic Mechanism of Ac-IETD-AMC
This technical guide provides a comprehensive overview of the Ac-IETD-AMC substrate, detailing its mechanism of fluorescence, its application in quantitative enzyme activity assays, and the underlying biochemical pathways. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Ac-IETD-AMC Fluorescence
Ac-IETD-AMC is a highly specific fluorogenic substrate designed to measure the activity of caspase-8, a critical initiator caspase in the extrinsic pathway of apoptosis.[1][2] The substrate consists of a four-amino-acid peptide sequence, Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD), which is recognized by caspase-8.[3][4] This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[5][6]
In its intact, uncleaved state, the Ac-IETD-AMC molecule exhibits minimal to no fluorescence. This is due to a quenching effect of the peptide moiety on the AMC fluorophore. The fundamental principle of the assay relies on the enzymatic activity of caspase-8. Active caspase-8 specifically recognizes and cleaves the peptide substrate at the C-terminus of the aspartic acid residue.[3] This proteolytic cleavage event liberates the free AMC molecule.[3][5] Once released from the quenching effects of the peptide, free AMC becomes highly fluorescent, emitting a detectable signal upon excitation. The intensity of this fluorescence is directly proportional to the amount of active caspase-8 present in the sample, allowing for precise quantification of enzyme activity.[3] While primarily used for caspase-8, it's noteworthy that Ac-IETD-AMC can also serve as a substrate for granzyme B.[1][5]
Caption: The enzymatic cleavage of Ac-IETD-AMC by caspase-8 releases fluorescent AMC.
Quantitative Data and Specifications
The utility of Ac-IETD-AMC as a research tool is defined by its specific optical and biochemical properties. Key quantitative parameters are summarized below for easy reference.
| Parameter | Value | Source(s) |
| Substrate Specificity | Caspase-8, Granzyme B | [1][2][5] |
| Excitation Wavelength (λex) | 360 - 380 nm | [3][4][6][7][8] |
| Emission Wavelength (λem) | 440 - 460 nm | [3][4][6][7][8][9] |
| Molecular Weight | ~675.68 g/mol | [10] |
| Typical Solvent | DMSO or DMF | [5][7][10] |
The Extrinsic Apoptosis Signaling Pathway
Caspase-8 is an initiator caspase activated primarily through the extrinsic or death receptor-mediated pathway of apoptosis.[11] This pathway is triggered by the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor (TNF), to their corresponding transmembrane death receptors (e.g., FasR, TNFR1).[12][13] This ligation event induces receptor trimerization and the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD).[13][14] FADD, in turn, recruits multiple inactive procaspase-8 zymogens, bringing them into close proximity.[11][15] This induced proximity facilitates the auto-proteolytic cleavage and activation of caspase-8.[11] Once activated, caspase-8 can initiate the execution phase of apoptosis by directly cleaving and activating downstream effector caspases, such as caspase-3 and caspase-7.[11][14]
Caption: Caspase-8 activation via the death receptor signaling pathway.
Standard Experimental Protocol for Caspase-8 Activity Assay
The following protocol provides a generalized methodology for measuring caspase-8 activity in cell lysates using Ac-IETD-AMC. This should be adapted based on specific experimental needs and cell types.
-
Lysis Buffer: Prepare a suitable lysis buffer, for example: 250 mM HEPES (pH 7.4), 25 mM CHAPS, and 25 mM DTT.[3] Alternatively, a buffer containing 10 mM HEPES, 142 mM KCl, 5 mM MgCl2, 1 mM EDTA, and 0.2% NP-40 (pH 7.2) can be used.[6]
-
Assay Buffer: Prepare a 1x Assay Buffer. A common formulation is 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.[16]
-
Ac-IETD-AMC Substrate Stock: Prepare a concentrated stock solution (e.g., 10-20 mM) of Ac-IETD-AMC by dissolving it in high-quality, anhydrous DMSO.[5][7] Store this stock solution at -20°C, protected from light.
-
AMC Standard: To quantify enzyme activity, prepare a standard curve using known concentrations of free AMC. Prepare a stock solution of AMC in DMSO and dilute it in Assay Buffer to create a range of standards.[3]
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. For a positive control, Jurkat cells can be treated with staurosporine (1 µg/ml) for 2.5-3 hours.[3] A negative control of untreated cells should be run in parallel.
-
Cell Harvesting: Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[3]
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-30 minutes.[6]
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 rpm for 30 minutes at 4°C) to pellet cell debris.[6]
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the total protein concentration using a standard method like the Bradford or BCA assay.
-
Reaction Setup: In a 96-well microplate, add a specific amount of protein lysate (e.g., 10-50 µg) to each well.[4] Adjust the final volume with Assay Buffer. Include wells for the AMC standard curve and a reagent blank (Assay Buffer only).
-
Inhibitor Control (Optional): To confirm specificity, a parallel set of samples can be pre-incubated with a specific caspase-8 inhibitor for approximately 5-10 minutes at room temperature.[3]
-
Initiate Reaction: Add the Ac-IETD-AMC substrate to each well to a final concentration of 50-100 µM.[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with excitation set to ~380 nm and emission to ~460 nm.[6][7][8] Kinetic readings can also be performed at regular intervals.
-
Subtract the background fluorescence (reagent blank) from all readings.
-
Plot the fluorescence values from the AMC standards against their known concentrations to generate a standard curve.
-
Use the standard curve to convert the fluorescence units from the experimental samples into the amount of AMC released (e.g., in nanomoles).
-
Express the caspase-8 activity as the rate of AMC release per unit of time per amount of protein (e.g., nmol/min/mg protein).
Caption: Step-by-step workflow for a fluorometric caspase-8 activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ac-IETD-AMC | AAT Bioquest [aatbio.com]
- 11. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 12. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis - Wikipedia [en.wikipedia.org]
- 14. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase 8 - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
